3-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 4-methylphenol with acetic anhydride to form 4-methylphenyl acetate. This intermediate is then reacted with hydrazine hydrate to form 4-methylphenyl hydrazine. The next step involves the reaction of this intermediate with 2-(4-methoxybenzoyl)benzoic acid under specific conditions to yield the final product .
Industrial Production Methods
the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Limited use in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Similar structure but with a different position of the methyl group.
4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Another isomer with the methyl group in a different position.
3-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl 4-methoxybenzoate: Similar compound with a different substituent on the phenyl ring.
Uniqueness
The uniqueness of 3-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its unique arrangement of functional groups makes it valuable for specific research applications .
Properties
CAS No. |
769142-92-9 |
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Molecular Formula |
C24H22N2O5 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[3-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H22N2O5/c1-17-6-10-21(11-7-17)30-16-23(27)26-25-15-18-4-3-5-22(14-18)31-24(28)19-8-12-20(29-2)13-9-19/h3-15H,16H2,1-2H3,(H,26,27)/b25-15+ |
InChI Key |
QCFHJFHBHGUYSH-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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